

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-imidazolecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-imidazolecarboxylate*

Cat. No.: *B101223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-imidazolecarboxylate is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.^[1] As an alkyl ester of imidazole carboxylic acid, its structural features make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 4-imidazolecarboxylate**, detailed experimental protocols for its synthesis and property determination, and visual workflows to aid in its practical application in a research and development setting. The compound has been identified as a starting material for various synthetic pathways and is noted for its potential role as a biocatalyst or bioligand in biochemical reactions, with possible pharmacological activities including anti-tumor and anti-inflammatory effects.^[2]

Physicochemical Properties

The fundamental physicochemical characteristics of **Methyl 4-imidazolecarboxylate** are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and pharmacokinetic profiles.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1]
Molecular Weight	126.11 g/mol	[1]
Appearance	White/Crystalline Powder	[1] [3]
Melting Point	154-156 °C	[1] [4]
Boiling Point	318.2 °C at 760 mmHg	[1] [5]
Density	1.275 - 1.46 g/cm ³	[1] [5]
Solubility	Soluble in Methanol; >18.9 µg/mL at pH 7.4	[1] [6]
pKa (Predicted)	10.89 ± 0.10	[1]
Flash Point	146.2 °C	[1] [5]
Vapor Pressure	0.000368 mmHg at 25°C	[1] [5]
Refractive Index	1.53	[1] [5]
CAS Number	17325-26-7	[1]

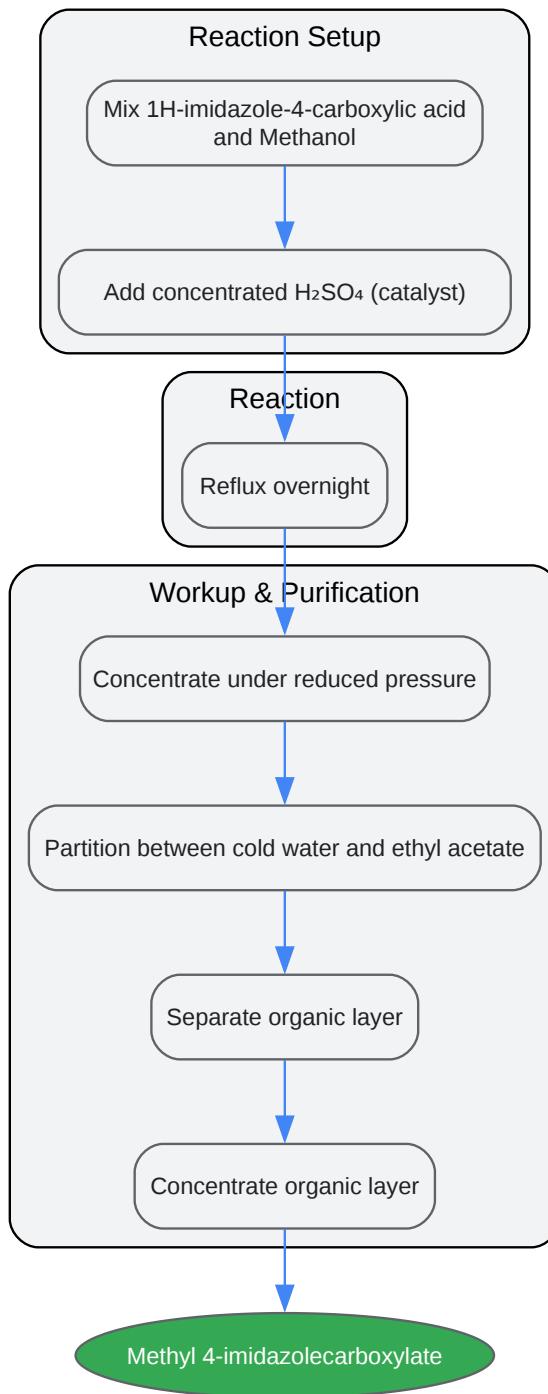
Experimental Protocols

Synthesis of Methyl 4-imidazolecarboxylate

A common laboratory-scale synthesis of **Methyl 4-imidazolecarboxylate** involves the esterification of 1H-imidazole-4-carboxylic acid.[\[3\]](#)

Materials:

- 1H-imidazole-4-carboxylic acid (1.0 g, 8.9 mmol)
- Methanol (30 mL)
- Concentrated sulfuric acid (1 mL)
- Cold water


- Ethyl acetate

Procedure:

- Combine 1H-imidazole-4-carboxylic acid and methanol in a round-bottom flask.
- Carefully add concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete esterification.
- After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.
- Partition the resulting residue between cold water and ethyl acetate.
- Separate the organic layer, which contains the product.
- Concentrate the organic layer under reduced pressure to yield **Methyl 4-imidazolecarboxylate**.

This procedure has been reported to achieve a yield of approximately 89%.[\[3\]](#)

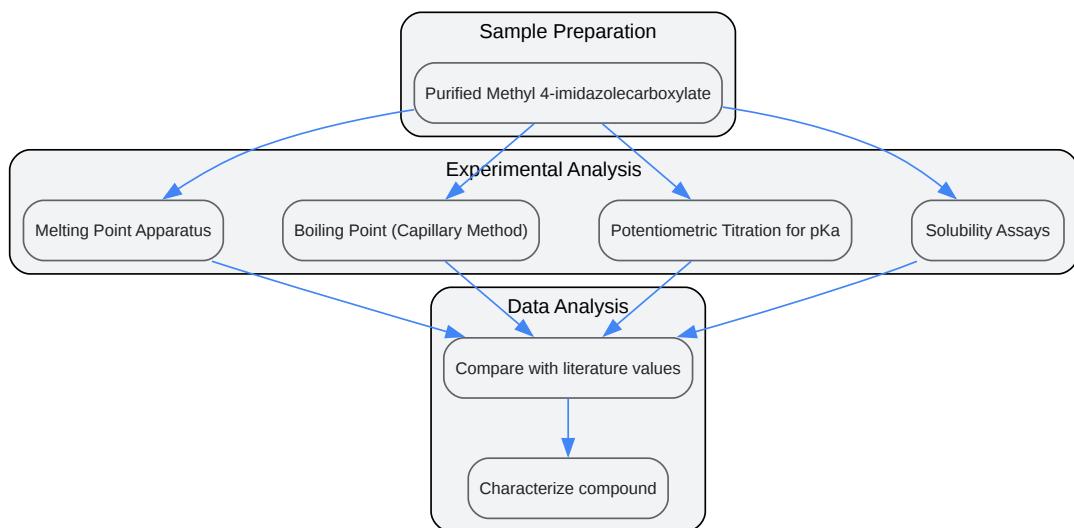
Workflow for the Synthesis of Methyl 4-imidazolecarboxylate

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **Methyl 4-imidazolecarboxylate**.**

Determination of Physicochemical Properties

Standard experimental methods can be employed to verify the physicochemical properties of synthesized **Methyl 4-imidazolecarboxylate**.

Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.


Boiling Point Determination (Capillary Method):

- Place a small amount of the liquid sample into a small test tube.
- Invert a capillary tube, sealed at one end, and place it into the liquid.
- Attach the test tube to a thermometer and heat it in a liquid bath.
- The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

pKa Determination (Potentiometric Titration):

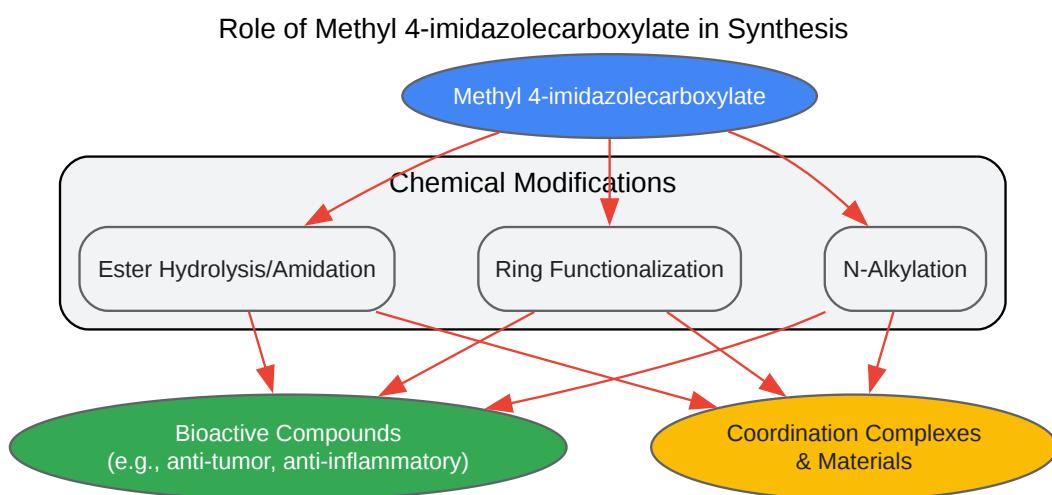
- Dissolve a known amount of **Methyl 4-imidazolecarboxylate** in a suitable solvent (e.g., water or a water/methanol mixture).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
- Measure and record the pH of the solution after each addition of the titrant using a calibrated pH meter.
- Generate a titration curve by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration.

General Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining physicochemical properties.

Role in Chemical Synthesis


Methyl 4-imidazolecarboxylate is a key starting material for the synthesis of more complex molecules.[1][2] Its imidazole core and ester functional group allow for a variety of chemical modifications, making it a versatile intermediate in the development of novel compounds.[1]

For example, it has been used as a precursor in the synthesis of:

- 1-(3-prop-1-enyl)-imidazole-4-carboxyaldehyde[2]

- Osmium(2,2'-bipyridyl)2(methyl 4-imidazolcarboxylate)dichloride[2]

These derivatives have potential applications in fields ranging from pharmaceuticals to materials science.[1]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl 4-imidazolecarboxylate**.

Safety Information

Methyl 4-imidazolecarboxylate is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It may cause skin, eye, and respiratory irritation.

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Methyl 4-imidazolecarboxylate**, along with practical experimental protocols and workflows. A thorough understanding of these properties is essential for its effective use as a versatile building block in chemical synthesis and for the development of novel compounds with potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. メチル 4-イミダゾールカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4-imidazolecarboxylate | 17325-26-7 [chemicalbook.com]
- 4. xinkaibio.com [xinkaibio.com]
- 5. methyl 4-imidazolecarboxylate [chembk.com]
- 6. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-imidazolecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101223#physicochemical-properties-of-methyl-4-imidazolecarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com